molecular formula C9H10ClF2N B1378475 7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1394662-70-4

7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1378475
CAS No.: 1394662-70-4
M. Wt: 205.63 g/mol
InChI Key: FDDHRXUXFXWORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1394662-70-4) is a fluorinated organic compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 g/mol . It serves as a valuable chemical intermediate for researchers, particularly in medicinal chemistry. The tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, and the introduction of fluorine atoms at the 7 and 8 positions can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, making it a versatile building block for the synthesis of more complex bioactive molecules . While the specific biological profile of this compound requires further investigation, structurally similar tetrahydroisoquinoline derivatives are extensively studied for their potential interactions with the central nervous system. For instance, related compounds have been explored as high-affinity ligands for dopamine D3 receptors (D3R), which are relevant targets for conditions such as psychostimulant addiction and cognitive deficits . The incorporation of fluorine is a common strategy in lead optimization, and this compound provides researchers with a key starting material for such applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can leverage this compound for protein binding studies, drug-drug interaction assessments, and metabolic studies, or as a precursor in the development of novel pharmaceutical candidates.

Properties

IUPAC Name

7,8-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDHRXUXFXWORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

Based on the patent US3939164A, the process involves:

  • Starting Material: 7,8-Dichloroisoquinoline hydrochloride, prepared via chlorination of the isoquinoline ring.
  • Reduction: The dichlorinated isoquinoline is reduced using platinum oxide in methanol at ambient temperature to yield the tetrahydro derivative.
  • Conversion to Hydrochloride: The base is reacted with ethereal hydrogen chloride to form the hydrochloride salt, yielding a product with melting point 221–222°C.

This method emphasizes the importance of selective halogenation at the 7 and 8 positions, which can be achieved via electrophilic halogenation under controlled conditions.

Alternative Route: Halogen Exchange

A practical approach involves starting with the dichlorinated compound and performing a nucleophilic fluorine substitution:

7,8-Dichloro-isoquinoline → (treatment with a fluoride source) → 7,8-Difluoro-isoquinoline

This method benefits from the higher reactivity of aromatic chlorides towards nucleophilic substitution in the presence of phase transfer catalysts or under elevated temperatures.

Hydrogenation to the Tetrahydroisoquinoline

The aromatic isoquinoline derivative is hydrogenated under catalytic conditions:

  • Catalyst: Platinum oxide (PtO₂) or palladium on carbon (Pd/C).
  • Solvent: Ethanol or methanol.
  • Conditions: Ambient or slightly elevated temperature and atmospheric pressure.
  • Outcome: Conversion of the aromatic ring to the saturated tetrahydroisoquinoline, retaining the halogen substituents at positions 7 and 8.

This step is critical for maintaining the halogen substituents while saturating the heterocyclic core.

Formation of Hydrochloride Salt

The free base is reacted with gaseous or dissolved hydrogen chloride:

  • Method: Bubbling HCl gas into a solution of the base in ethanol or acetone.
  • Isolation: Precipitation of the hydrochloride salt, which is filtered, washed, and dried.

The salt form enhances stability and facilitates pharmaceutical formulation.

Reaction Data and Conditions Summary

Step Reagents Solvent Conditions Purpose Reference
Halogenation Cl₂, Br₂, I₂, or F reagents Organic solvents (e.g., chloroform, acetic acid) Controlled temperature, electrophilic conditions Introduce halogens at 7,8 positions
Reduction PtO₂ in methanol Ambient temperature Hydrogenation Saturate aromatic ring
Fluorination NFSI, Selectfluor, or fluoride salts Acetonitrile, DMF Elevated temperature Replace Cl with F inferred from standard fluorination techniques
Salt formation HCl gas Ethanol or acetone Room temperature Form hydrochloride salt

Research Findings and Notes

  • The selective halogenation at positions 7 and 8 can be achieved via electrophilic aromatic substitution, with the halogen's reactivity order being I > Br > Cl > F. Fluorination requires more specialized reagents due to the high electronegativity and small size of fluorine.
  • Nucleophilic substitution on chlorinated intermediates with fluoride sources is a practical route for fluorination, especially when direct electrophilic fluorination proves challenging.
  • Hydrogenation conditions must be carefully controlled to prevent dehalogenation or over-reduction, especially with sensitive fluorinated compounds.
  • The final hydrochloride salt enhances compound stability and bioavailability, essential for pharmacological applications.

Data Tables

Table 1: Summary of Preparation Methods for 7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Step Method Reagents Conditions Purpose References
Halogenation Electrophilic fluorination Selectfluor or NFSI Reflux or room temp Introduce fluorine Inferred from fluorination literature
Hydrogenation Catalytic hydrogenation PtO₂ or Pd/C Ambient or mild heat Saturate ring
Salt formation Acid-base reaction HCl gas Room temp Form hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.

Scientific Research Applications

Chemistry and Material Science

  • Building Block in Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions.
  • Material Development : It is explored for applications in developing advanced materials due to its distinct chemical properties .

Biological Applications

  • Enzyme Inhibition Studies : Research indicates that this compound may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism. This suggests potential therapeutic applications in treating neurological disorders.
  • Neuroprotective Effects : Studies have shown that this compound could exhibit neuroprotective properties by modulating neurotransmitter levels, which is crucial for maintaining neuronal health.

Pharmaceutical Development

  • Active Pharmaceutical Ingredient (API) : Ongoing research is focused on its potential as an API due to its biological activities. It may play a role in developing new treatments for various diseases .
  • Drug Interaction Studies : Interaction studies are crucial for understanding how this compound interacts with biological targets and optimizing its therapeutic potential.

Case Study 1: Neuroprotective Potential

A study investigated the effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results indicated that the compound significantly reduced cell death and preserved neuronal function by modulating oxidative stress pathways.

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of this compound on phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine metabolism. The findings suggest that it acts as a reversible inhibitor with potential implications for managing conditions related to neurotransmitter imbalances.

Mechanism of Action

The mechanism of action of 7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halo-Substituted Tetrahydroisoquinolines

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Structural similarity : Chlorine replaces fluorine at positions 7 and 6.
  • Pharmacology: Acts as a phenylethanolamine N-methyltransferase (PNMT) inhibitor, reducing epinephrine synthesis . Blocks α₂-adrenoceptors (IC₅₀ = 3.2 µM in rat cortical membranes), confirmed in guinea pig atrium studies .
  • Metabolism: Undergoes stepwise oxidation by rat liver microsomes to form 7,8-dichloroisoquinoline, with intermediates including hydroxylamine and nitrone derivatives .
Parameter 7,8-Difluoro-THIQ HCl 7,8-Dichloro-THIQ HCl
Substitutents Fluorine (7,8) Chlorine (7,8)
PNMT Inhibition Likely (structural analog) Confirmed
α₂-Adrenoceptor Antagonism Potential (unconfirmed) Confirmed (IC₅₀ = 3.2 µM)
Metabolic Stability Higher (F > Cl) Lower (Cl more reactive)
5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Structural difference : Fluorine at positions 5 and 6.
  • Activity: Limited data, but positional isomerism may alter receptor binding.

Methoxy-Substituted Tetrahydroisoquinolines

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ Hydrochloride
  • Structure: Methoxy groups at 6,7 and a dimethylaminophenyl moiety at position 1.
  • Pharmacology :
    • Analgesic activity : 3.3× more potent than diclofenac sodium (0.5 mg/kg dose in writhing test) .
    • Anti-inflammatory : Superior therapeutic index compared to metamizole and acetylsalicylic acid .
  • Mechanism: Non-narcotic, likely via cyclooxygenase or cytokine modulation (exact target uncharacterized) .
Parameter 7,8-Difluoro-THIQ HCl 6,7-Dimethoxy-THIQ HCl
Substitutents Electron-withdrawing (F) Electron-donating (OMe)
Analgesic Potency Unknown High (vs. diclofenac)
Metabolic Pathway Oxidative aromatization? Undefined
6,7-Dimethoxy-THIQ (Salsolinol Hydrochloride)

Xanthine Oxidase (XO) Inhibitors

2-(4-Fluorophenyl)-THIQ-1-carbonitrile (Compound 16)
  • Structure : Fluorine at phenyl position, nitrile group at C1.
  • Activity : XO inhibitor (IC₅₀ = 135.72 µM) .
  • Key Insight : 7,8-Dimethoxy substitution in analog 17 abolishes XO inhibition, highlighting the sensitivity of substituent position .

Biological Activity

7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C11H11FN2O
  • Molecular Weight : 206.22 g/mol
  • IUPAC Name : 7-fluorospiro[1,4-dihydroquinoxaline-3,1'-cyclobutane]-2-one
  • PubChem CID : 81167152

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For instance, compounds incorporating the tetrahydroisoquinoline scaffold have demonstrated promising activity against various cancer cell lines. Specifically, research indicated that derivatives with substitutions at the C-7 position significantly enhanced anticancer efficacy. In particular, when tested against the SKOV-3 ovarian cancer cell line, modifications led to compounds with a GI50 value of 13.14 μM and a CC50 value of 53.50 μM in non-cancerous cells .

CompoundGI50 (μM)CC50 (μM)Selectivity
Original Compound15.9952.96Moderate
Modified Compound13.1453.50Higher

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system. It acts as an antagonist of orexin receptors, which are implicated in various neurodegenerative disorders and sleep regulation . The blockade of these receptors may offer therapeutic avenues for conditions such as narcolepsy and other sleep disorders.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Receptor Interaction : The compound shows selective binding to orexin receptors (OX1 and OX2), inhibiting their activity and potentially modulating pathways associated with appetite regulation and wakefulness.
  • Cellular Pathways : Studies suggest that tetrahydroisoquinoline derivatives can influence signaling pathways involved in cell proliferation and apoptosis in cancer cells .

Study on Anticancer Activity

A notable study explored the efficacy of tetrahydroisoquinoline derivatives in inducing apoptosis in cancer cell lines. The results indicated that certain modifications to the tetrahydroisoquinoline structure significantly enhanced cytotoxicity while maintaining selectivity for cancer cells over normal cells .

Neuropharmacological Research

Another study investigated the effects of tetrahydroisoquinoline derivatives on orexin receptor activity in vitro. The findings demonstrated that these compounds could effectively block orexin signaling pathways, suggesting a potential role in treating sleep disorders .

Q & A

Q. What are the key considerations for optimizing the synthesis of 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride to ensure high yield and purity?

Answer: Synthetic optimization involves:

  • Substituent Reactivity : Fluorine atoms at positions 7 and 8 influence steric and electronic effects during cyclization. Computational modeling (e.g., quantum chemical calculations) can predict reaction pathways and intermediate stability .
  • Reaction Conditions : Use catalytic hydrogenation for tetrahydroisoquinoline ring formation, with temperature control (e.g., 50–80°C) to minimize side reactions. Solvent choice (e.g., methanol or ethanol) impacts solubility and reaction efficiency .
  • Purification : Employ column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., dichloromethane/methanol) to separate unreacted precursors. Confirm purity via HPLC (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound in research settings?

Answer:

  • Structural Confirmation : Use 1H^1\text{H}- and 19F^{19}\text{F}-NMR to verify fluorine substitution patterns and ring conformation. Compare chemical shifts with deuterated analogs (e.g., 6,7-D6_6-dimethoxy derivatives) for validation .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water (0.1% TFA) as the mobile phase. Cross-validate with mass spectrometry (ESI-MS) for molecular ion peaks .
  • Stability Testing : Monitor decomposition under varying temperatures and humidity using accelerated stability protocols (ICH guidelines) .

Advanced Research Questions

Q. How do the fluorine substituents at positions 7 and 8 influence the compound’s bioactivity compared to other halogenated analogs?

Answer:

  • Electronic Effects : Fluorine’s high electronegativity enhances electron-withdrawing properties, potentially increasing binding affinity to targets like monoamine transporters. Compare with chlorine-substituted analogs (e.g., diclofensine hydrochloride) via radioligand binding assays .
  • Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism. Conduct in vitro microsomal assays (e.g., human liver microsomes) to measure half-life changes versus non-fluorinated derivatives .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogen positions (e.g., 6,7-difluoro vs. 7,8-difluoro) and test in functional assays (e.g., dopamine uptake inhibition) .

Q. How can researchers resolve contradictions in solubility data for this compound across different studies?

Answer:

  • Solvent Optimization : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–7.4) using nephelometry. Note discrepancies due to counterion effects (e.g., hydrochloride vs. free base) .
  • Crystallinity Analysis : Perform X-ray diffraction (XRD) to identify polymorphic forms affecting solubility. Compare with thermogravimetric analysis (TGA) to rule out hydrate formation .
  • Standardized Protocols : Adopt USP/Ph. Eur. guidelines for solubility testing under controlled temperature (25°C ± 2°C) and agitation (100 rpm) .

Q. What strategies are effective in mitigating racemization during the synthesis of chiral derivatives of this compound?

Answer:

  • Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP complexes to enforce stereochemical control during tetrahydroisoquinoline ring formation .
  • Kinetic Resolution : Employ enantioselective enzymatic reactions (e.g., lipases) to separate diastereomers at intermediate stages .
  • Analytical Monitoring : Apply chiral HPLC (e.g., Chiralpak IA column) to quantify enantiomeric excess (EE) and optimize reaction time/temperature .

Methodological Challenges in Data Interpretation

Q. How should researchers address discrepancies in pharmacological data between in vitro and in vivo studies involving this compound?

Answer:

  • Bioavailability Factors : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (MDCK-MDR1 assays) to explain reduced in vivo efficacy .
  • Metabolite Interference : Identify major metabolites via LC-MS/MS and test their activity in secondary assays. Compare with parent compound using dose-response curves .
  • Species-Specific Differences : Repeat key assays in multiple models (e.g., rodent vs. primate) to assess translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.